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molecular formula C8H5Cl2NO B2914859 2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile CAS No. 55931-21-0

2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile

Cat. No. B2914859
M. Wt: 202.03
InChI Key: PQZULIDMYBWYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05480997

Procedure details

To a stirred and cooled suspension of 438 g of 2,6-dichlorobenzaldehyde in 2000 g of glacial acetic acid there was added dropwise a solution of 203 g of potassium cyanide in 350 g of water, keeping the temperature below 25° C. Stirring was continued overnight at room temperature. The reaction mixture was concentrated and the residue, which solidified upon cooling, was filtered off and dried, yielding 438 g of (±)-2,6-dichloro-α-hydroxybenzeneacetonitrile; mp. 90° C. (interm. 1).
Quantity
438 g
Type
reactant
Reaction Step One
Quantity
2000 g
Type
solvent
Reaction Step One
Quantity
203 g
Type
reactant
Reaction Step Two
Name
Quantity
350 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH:4]=[O:5].[C-:11]#[N:12].[K+]>C(O)(=O)C.O>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH:4]([OH:5])[C:11]#[N:12] |f:1.2|

Inputs

Step One
Name
Quantity
438 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)Cl
Name
Quantity
2000 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
203 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
350 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the temperature below 25° C
STIRRING
Type
STIRRING
Details
Stirring
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C(C#N)O
Measurements
Type Value Analysis
AMOUNT: MASS 438 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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